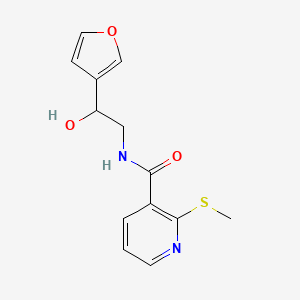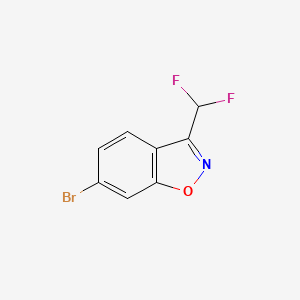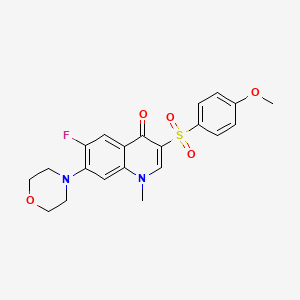
6-Fluoro-3-(4-methoxybenzenesulfonyl)-1-methyl-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound includes a fluorinated aniline linked to a morpholine, a heterocycle featuring both amine and ether groups . The exact structure could not be found in the search results.Chemical Reactions Analysis
While specific chemical reactions involving this compound were not found, related compounds like 3-Fluoro-4-morpholinoaniline can react with aldehyde to form Schiff bases .Wissenschaftliche Forschungsanwendungen
Fluorescent Probes and Sensors
Fluorophores derived from quinoline and its analogs are significant for their application in the development of fluorescent probes and sensors. For example, derivatives of quinoline have been synthesized and demonstrated to exhibit bathochromic shifts in their ultraviolet/visible spectra upon the addition of Zn(II) ions, forming fluorescent complexes with Zn(II) except for some compounds. These findings suggest the potential of quinoline derivatives, by analogy, including 6-Fluoro-3-(4-methoxybenzenesulfonyl)-1-methyl-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one, as fluorescent probes for metal ion detection (Kimber et al., 2003).
Biomedical Analysis
The compound 6-Methoxy-4-quinolone (6-MOQ), a related fluorophore, showcases strong fluorescence in a wide pH range of aqueous media, indicating the utility of similar fluorinated quinolone derivatives in biomedical analysis. Its stability against light and heat, alongside its strong fluorescence across various pH levels, points to the suitability of such compounds for use as fluorescent labeling reagents in biological studies (Hirano et al., 2004).
Positron Emission Tomography (PET) Imaging
Fluorine-containing benzamide analogs, including those with quinoline structures, have been synthesized and evaluated for imaging the sigma-2 receptor status of solid tumors using positron emission tomography (PET). This application is critical for the development of diagnostic tools in oncology, suggesting that fluorine-substituted quinoline compounds could play a role in advancing PET imaging technologies (Tu et al., 2007).
Electrochemical Studies and Fluorination
Electrochemical fluorination techniques applied to N-containing carboxylic acids and their derivatives, such as morpholine-substituted compounds, reveal insights into the synthesis of fluorinated compounds and their potential applications in developing new materials or chemical entities with unique properties (Takashi et al., 1998).
Drug Development and Antitumor Agents
The exploration of 2-phenylquinolin-4-ones for their anticancer properties leads to the development of new drug candidates, demonstrating the potential of quinoline derivatives in medicinal chemistry and pharmacology. This research highlights the value of structurally related compounds in discovering potent antitumor agents (Chou et al., 2010).
Eigenschaften
IUPAC Name |
6-fluoro-3-(4-methoxyphenyl)sulfonyl-1-methyl-7-morpholin-4-ylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O5S/c1-23-13-20(30(26,27)15-5-3-14(28-2)4-6-15)21(25)16-11-17(22)19(12-18(16)23)24-7-9-29-10-8-24/h3-6,11-13H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKTYYXIBASHXJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)S(=O)(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-(2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2533790.png)
![1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-methoxyphenyl)propan-1-one](/img/structure/B2533791.png)
![N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2533793.png)

![1-[(3S,4R)-3-Amino-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-2-naphthalen-1-ylethanone;hydrochloride](/img/structure/B2533796.png)
![6-(2-Chloroacetyl)-4-(trifluoromethyl)-2,5,7,8-tetrahydropyrido[3,4-d]pyridazin-1-one](/img/structure/B2533799.png)
![N-(1,3-Benzothiazol-2-ylmethyl)-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2533800.png)
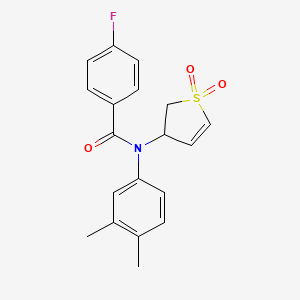

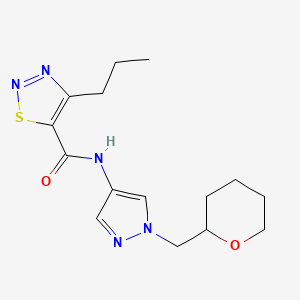
![4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N,N-dimethylbenzamide](/img/structure/B2533807.png)
